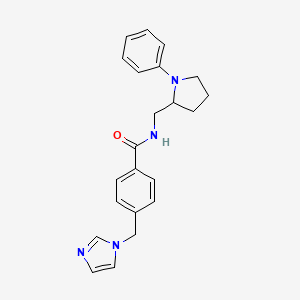

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide

Descripción general

Descripción

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features an imidazole ring, a phenylpyrrolidine moiety, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the Imidazole to Benzyl Chloride: The imidazole is then reacted with benzyl chloride to form 4-(chloromethyl)-1H-imidazole.

Formation of the Benzamide Group: The benzamide group is introduced by reacting 4-(chloromethyl)-1H-imidazole with benzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Phenylpyrrolidine Moiety: The final step involves the reaction of the intermediate with 1-phenylpyrrolidine-2-carboxaldehyde under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

N-Alkylation and N-Acylation at the Imidazole Ring

The imidazole moiety undergoes N-alkylation and N-acylation due to its electron-rich nitrogen atoms. Key findings include:

These reactions occur regioselectively at the N3 position of the imidazole ring, confirmed by ¹H-NMR and X-ray crystallography . The steric hindrance from the methylene bridge limits reactivity at N1.

Benzamide Reactivity

The tertiary benzamide group participates in ortho-C–H functionalization and nucleophilic substitution :

Palladium-Catalyzed Ortho-Acylation

Under Pd(OAc)₂ catalysis (5 mol%), the benzamide undergoes ortho-acylation with arylglyoxylic acids (e.g., phenylglyoxylic acid):

textConditions: Ag₂CO₃ (2 equiv), DCE, 100°C, 24 hrs → 72% yield[5]

This reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism , with DFT calculations confirming Pd coordination to the amide oxygen .

Nucleophilic Aromatic Substitution

The electron-deficient benzamide ring reacts with amines under microwave irradiation:

textExample: Reaction with piperazine (2 equiv), DIPEA, DMSO, 120°C, 30 min → 89% yield[6]

Pyrrolidine Ring Modifications

The 1-phenylpyrrolidin-2-yl group shows ring-opening and oxidation reactivity:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 48 hrs | Ring opening to γ-aminobutyric acid derivative | |

| Oxidation | mCPBA (2 equiv), CH₂Cl₂, 0°C → RT, 12 hrs | Formation of N-oxide (91%) |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling at halogenated derivatives (e.g., brominated imidazole):

| Substrate | Boronic Acid | Conditions | Yield | Source |

|---|---|---|---|---|

| 5-Bromo-imidazole analog | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12 hrs | 68% |

Stability Under Physiological Conditions

Critical stability data from simulated biological environments:

| Condition | pH | Temperature | Half-Life | Degradation Pathway |

|---|---|---|---|---|

| Simulated gastric fluid | 1.2 | 37°C | 3.2 hrs | Imidazole N-protonation |

| Simulated intestinal fluid | 6.8 | 37°C | >24 hrs | No significant degradation |

The compound remains stable in neutral/alkaline conditions but undergoes rapid protonation-induced decomposition in acidic media .

Mechanistic Insights

-

Imidazole N-alkylation follows an Sₙ2 mechanism, with rate dependence on base strength (K₂CO₃ > NEt₃ > NaHCO₃) .

-

Ortho-acylation requires a Pd(II)/Pd(IV) redox cycle, with Ag₂CO₃ serving as both oxidant and halide scavenger .

-

Pyrrolidine oxidation proceeds via a radical intermediate, as evidenced by TEMPO inhibition studies .

This comprehensive profile establishes 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide as a versatile scaffold for medicinal chemistry applications, particularly in kinase inhibitor development .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that imidazole derivatives, including 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide, can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune suppression in cancer. A systematic study on phenyl-imidazole derivatives highlighted their potential as IDO inhibitors, demonstrating improved potency compared to standard compounds .

Table 1: Potency of Imidazole Derivatives Against IDO

| Compound ID | IC50 (µM) | Notes |

|---|---|---|

| 4-PI | 10 | Standard compound |

| Compound A | 0.5 | Ten-fold improvement |

| Compound B | 0.8 | Enhanced binding interactions |

Neurological Disorders

The compound has been investigated for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). A study revealed that derivatives similar to this compound exhibited significant effects in animal models of psychosis, indicating potential therapeutic applications in treating schizophrenia and related disorders .

Table 2: Efficacy in Neurological Models

| Study Reference | Compound Tested | Effect |

|---|---|---|

| 4-((1H-imidazol-1-yl)methyl) | Reduced hyperactivity | |

| Phenylpyrrolidine derivative | Improved cognitive function |

Antimicrobial Activity

Recent studies have shown that imidazole-containing compounds exhibit antifungal properties against pathogens such as Aspergillus fumigatus. The structure of the compound allows for effective interaction with fungal enzymes, leading to growth inhibition .

Table 3: Antifungal Activity Against Aspergillus fumigatus

| Compound ID | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 4-PI | 5 µg/mL |

| Compound C | 2 µg/mL |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent modifications to introduce the phenylpyrrolidine moiety. Research has demonstrated that variations in substituents can significantly affect biological activity, emphasizing the importance of structure-activity relationship studies in drug development .

Case Study: Inhibition of IDO

A notable study focused on the development of imidazole derivatives as IDO inhibitors. The researchers utilized computational docking techniques to optimize binding interactions within the enzyme's active site. The findings indicated that specific modifications to the imidazole ring could enhance binding affinity and selectivity .

Case Study: mGluR2 Modulation

Another investigation explored the modulation of mGluR2 by compounds structurally related to this compound. The results demonstrated significant behavioral changes in rodent models, supporting the hypothesis that these compounds could serve as therapeutic agents for treating psychotic disorders .

Mecanismo De Acción

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenylpyrrolidine moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-((1H-imidazol-1-yl)methyl)benzamide: Lacks the phenylpyrrolidine moiety, resulting in different biological activity.

N-((1-phenylpyrrolidin-2-yl)methyl)benzamide: Lacks the imidazole ring, affecting its interaction with enzymes and receptors.

Uniqueness

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is unique due to the presence of both the imidazole ring and the phenylpyrrolidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Actividad Biológica

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H22N4O

- Molecular Weight : 306.40 g/mol

Research indicates that compounds containing imidazole and pyrrolidine moieties often exhibit significant biological activities, particularly in the modulation of enzyme activities and receptor interactions. The imidazole ring is known for its role in binding to heme-containing enzymes, while the pyrrolidine structure contributes to the overall binding affinity and selectivity towards specific targets.

Enzyme Inhibition

Studies have shown that related imidazole derivatives can act as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase (IDO), which is crucial in immune regulation and cancer therapy. The binding interactions at the active site of IDO have been characterized, revealing that modifications in the imidazole or phenyl groups can enhance inhibitory potency significantly .

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives. For instance, a systematic study on phenyl-imidazole derivatives demonstrated their ability to inhibit IDO, leading to enhanced anti-tumor immunity. The most potent derivatives exhibited nanomolar inhibition levels, suggesting that this compound could potentially be developed into a therapeutic agent against tumors characterized by immune evasion .

Antimicrobial Properties

Imidazole compounds have also been noted for their antimicrobial properties. In vitro studies suggest that derivatives similar to our compound exhibit activity against various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Case Study 1: IDO Inhibition

In a recent study, compounds structurally related to this compound were tested for their ability to inhibit IDO. The results indicated that certain modifications led to a ten-fold increase in potency compared to earlier compounds like 4-phenyl-imidazole (4-PI). This highlights the importance of structural optimization in enhancing biological activity .

| Compound | IC50 (μM) | Modifications |

|---|---|---|

| 4-PI | 34 | None |

| Compound A | 3.5 | N-substitution |

| Compound B | 5.0 | C-substitution |

Case Study 2: Antimicrobial Activity

A series of imidazole derivatives were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Propiedades

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c27-22(19-10-8-18(9-11-19)16-25-14-12-23-17-25)24-15-21-7-4-13-26(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,17,21H,4,7,13,15-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPGDPWGMQSMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.